molecular formula C18H28N2O3S B7688813 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide

Cat. No. B7688813
M. Wt: 352.5 g/mol
InChI Key: IYZLOSCTYVQSNX-UHFFFAOYSA-N
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Description

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide, also known as CSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CSP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, an enzyme that is upregulated during inflammation. Additionally, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide is its ability to reduce inflammation, pain, and fever. This makes it a promising candidate for the treatment of various inflammatory conditions. Additionally, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other NSAIDs. However, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis challenging. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide. One area of interest is the development of more efficient synthesis methods for 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide. Another area of interest is the optimization of its therapeutic potential, through a better understanding of its mechanism of action. Additionally, further research is needed to investigate the potential use of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide in the treatment of cancer and other inflammatory conditions. Finally, more research is needed to investigate the long-term safety and efficacy of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide in humans.

Synthesis Methods

The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide involves the reaction of 4-aminobenzenesulfonamide with N-cyclohexyl-N-propylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide as the final product, which can be purified through recrystallization.

Scientific Research Applications

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-2-14-19-18(21)13-10-15-8-11-17(12-9-15)24(22,23)20-16-6-4-3-5-7-16/h8-9,11-12,16,20H,2-7,10,13-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLOSCTYVQSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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